1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h1,3-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWOYCSPDTSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561165 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-88-0 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)phenol and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the phenol group.
Reaction Mechanism: The deprotonated phenol undergoes nucleophilic substitution with propargyl bromide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Medicinal Chemistry:
Chemical Biology: Used in studies to understand the interactions between small molecules and biological systems.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Reactivity in Click Chemistry : The propargyl ether group in this compound enables efficient triazole formation, unlike allyl ether (e.g., 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene), which lacks terminal alkyne reactivity .
Synthetic Feasibility : Yields vary significantly with substituents. Bromoethyl derivatives (e.g., 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene) show lower yields (20–51%) due to steric and electronic challenges, while fluoro analogs achieve higher yields (77%) .
Steric and Electronic Effects : The trifluoromethyl group reduces reactivity in etherification reactions. For instance, cross-etherification failed for 1-(1-(benzyloxy)ethyl)-3-(trifluoromethyl)benzene, likely due to steric hindrance from the -CF₃ group .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in bioactive compounds .
- Thermal Stability : Propargyl ethers exhibit thermal lability, enabling polymerization at mild temperatures, whereas methoxyethyl derivatives (e.g., 1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene) are more stable .
Biological Activity
Structure and Composition
- Chemical Formula : C₁₀H₇F₃O
- Molecular Weight : 200.16 g/mol
- CAS Number : 17061-88-0
The presence of the trifluoromethyl group (-CF₃) imparts unique electronic properties, enhancing the compound's stability and reactivity.
Synthesis
The synthesis of 1-(Prop-2-yn-1-yloxy)-3-(trifluoromethyl)benzene typically involves:
- Starting Materials : 3-(trifluoromethyl)phenol and propargyl bromide.
- Reaction Conditions : Conducted under basic conditions using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
- Mechanism : Nucleophilic substitution where the deprotonated phenol reacts with propargyl bromide.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, potentially modulating biochemical pathways through enzyme inhibition or receptor binding:
- Molecular Targets : Enzymes, receptors, and other proteins.
- Pathways Involved : May alter protein conformation or bind to active sites, influencing metabolic processes.
Potential Applications
- Medicinal Chemistry : The compound's structure suggests it could be a valuable lead in drug development due to its potential biological interactions.
- Organic Synthesis : Serves as a building block for synthesizing more complex organic molecules.
- Materials Science : Its unique properties may be exploited in developing novel functional materials.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 1-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzene | Similar trifluoromethyl group | Potential enzyme interactions |
| 1-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzene | Different position of trifluoromethyl group | Variations in reactivity and applications |
The positional difference of the trifluoromethyl group significantly influences the reactivity and interaction profiles of these compounds.
Case Studies and Research Findings
While specific studies on this compound are scarce, research on structurally similar compounds highlights their biological activity:
- Enzyme Inhibition Studies : Compounds with similar structural motifs have shown significant inhibitory effects on various enzymes, suggesting that this compound may exhibit similar properties.
- Receptor Binding : Research indicates that compounds containing trifluoromethyl groups often interact with biological receptors, indicating potential therapeutic applications .
- Toxicological Assessments : Investigations into the safety profiles of related compounds reveal that while some exhibit low toxicity, others may induce oxidative stress through metabolic activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
